1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. indicates its use in research and development, though commercial availability is discontinued, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-2-16-9-7(13-14-16)8(11-5-12-9)15-3-6(4-15)10(17)18/h5-6H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQGJPRCJVYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolopyrimidine Core
- The triazolopyrimidine nucleus is often synthesized by cyclization reactions starting from halogenated pyrimidine derivatives.
- A common approach involves reacting 2,4,6-trihalo-5-nitropyrimidines with amines to substitute halogens selectively, followed by cyclization to form the triazolo ring system.
- Introduction of the ethyl substituent at the 3-position is achieved by suitable alkylation or by starting with appropriately substituted precursors.
Functionalization at the 7-Position
- The 7-position of the triazolopyrimidine is halogenated (e.g., 5-halo-3H-triazolo[4,5-d]pyrimidine intermediates) to allow for cross-coupling reactions.
- Suzuki-Miyaura coupling is a preferred method, where the 7-halo intermediate reacts with a boronic acid derivative of azetidine-3-carboxylic acid or its protected form.
- This method provides good yields and regioselectivity.
Representative Synthetic Route (Based on Patent and Literature Data)
Detailed Research Findings
Patent EP2252296A1 describes the synthesis of related 3H-triazolo[4,5-d]pyrimidine compounds with ethyl substitution at the 3-position and various functional groups at the 7-position, including azetidine derivatives. The preparation involves halogenated intermediates, Suzuki coupling with boronic acids, and salt formation for pharmaceutical applications.
Synthetic methodologies from pyrazolopyrimidine derivatives (closely related heterocycles) demonstrate the use of Boc-protected amino acids converted to methyl esters, nucleophilic additions, and subsequent cyclization and chlorination steps analogous to triazolopyrimidine synthesis. Coupling with azetidine derivatives is achieved under amidation conditions with deprotection to yield the target compounds.
The Suzuki-Miyaura coupling reaction is a key step for attaching the azetidine-3-carboxylic acid moiety, utilizing 5-halo-3H-triazolo[4,5-d]pyrimidine intermediates and boronic acid derivatives of azetidine carboxylic acid. This reaction is typically catalyzed by palladium complexes under mild conditions, providing high regioselectivity and yield.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Remarks |
|---|---|---|
| Starting material | 2,4,6-trihalo-5-nitropyrimidine derivatives | Commercially available or synthesized in-house |
| Halogen substitution | Amine nucleophiles, solvents like DMF, temperature 20–80°C | Selective substitution at 4- or 6-position |
| Cyclization | Heating or base-promoted conditions | Formation of triazolo ring |
| Halogenation at 7-position | Phosphorus oxychloride or triflic anhydride, 0–25°C | Introduces reactive site for coupling |
| Suzuki coupling | Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvents (THF/H2O) | Mild temperature (50–80°C), 12–24 h reaction time |
| Protection/deprotection | Boc protection (t-Boc2O), deprotection with TFA or base | Protects amino/carboxyl groups during synthesis |
| Purification | Silica gel chromatography, crystallization | Yields typically 60–85% for key steps |
Notes on Optimization and Challenges
Stereochemistry: The azetidine ring contains a chiral center; racemates can be separated by fractional crystallization or chromatography if enantiopure compounds are desired.
Salt formation: The final compound may be isolated as pharmaceutically acceptable salts (e.g., hydrochloride, acetate) to improve solubility and stability.
Yields: Coupling reactions and protection/deprotection steps are critical for overall yield and purity; optimization of catalyst loading, temperature, and solvent is necessary.
Scalability: The described methods are amenable to scale-up for pharmaceutical manufacturing, given the robustness of Suzuki coupling and standard organic transformations.
Chemical Reactions Analysis
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
-
Antithrombotic Activity
- Compounds related to the triazolo[4,5-d]pyrimidine structure have been studied for their antithrombotic properties. Research indicates that these compounds may act as antagonists to P2Y receptors, which play a critical role in platelet aggregation and thrombus formation. This mechanism suggests their potential use in preventing thrombotic events such as myocardial infarction and stroke .
-
Cannabinoid Receptor Agonism
- Some derivatives of triazolo[4,5-d]pyrimidines have been identified as agonists of the cannabinoid receptor type 2 (CB2). This receptor is implicated in various physiological processes, including pain modulation and immune response regulation. The activation of CB2 receptors by these compounds may lead to therapeutic effects in conditions such as chronic pain and inflammation .
-
Anticancer Properties
- Preliminary studies suggest that triazolo[4,5-d]pyrimidine derivatives can exhibit anticancer activity. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis. These findings indicate potential applications in oncology, particularly for targeting specific cancer types .
Potential Therapeutic Uses
- Pain Management
- Cardiovascular Health
- Neurological Disorders
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt critical biological processes, such as DNA replication in viruses or cell division in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key derivatives of [1,2,3]triazolo[4,5-d]pyrimidine differ in substituents at positions 3, 5, and 7, as well as the heterocyclic moiety attached. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Synthetic Feasibility : Derivatives like TP-5 and RG7774 are synthesized in fewer steps with higher yields (e.g., 95% for triazole3 in RG7774 synthesis) compared to the target compound .
Receptor Targeting and Computational Insights
- CB2 Agonists: Vicasinabin’s activity is attributed to the tetrazolylmethyl group, which mimics endogenous cannabinoid structures .
- HDAC/EZH2 Inhibitors : Piperidine/piperazine-containing derivatives (e.g., Compound 21) show dual inhibitory activity, leveraging the basic nitrogen for enzyme interaction .
- Docking Studies : highlights that substituent bulkiness (e.g., benzyl groups) and electron-withdrawing groups (e.g., nitro in A2) modulate binding to targets like thrombin .
Biological Activity
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Detail |
|---|---|
| Molecular Formula | C10H12N6O2 |
| Molecular Weight | 232.24 g/mol |
| CAS Number | Not available |
| Structure | Chemical Structure |
This compound exhibits its biological activity primarily through the following mechanisms:
- Kinase Inhibition : The compound has been noted for its ability to inhibit various kinases involved in cancer progression. In particular, it has shown potential in targeting receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .
- Antiproliferative Effects : Studies indicate that this compound can significantly reduce cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of 9.6 µM against human microvascular endothelial cells (HMEC-1), indicating a potent antiproliferative effect compared to other tested compounds .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : The compound was tested against multiple cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). Results showed that it inhibited cell growth significantly at micromolar concentrations .
- Endothelial Cell Interaction : The compound's effects on endothelial cells were particularly noteworthy. It inhibited angiogenesis-related processes such as migration and tube formation at concentrations that were lower than those required for cytotoxicity .
Case Studies
A notable case study involved the evaluation of the compound's efficacy as an anti-thrombotic agent. Research indicated that derivatives of triazolo[4,5-d]pyrimidines could inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases .
Pharmacological Applications
The pharmacological implications of this compound include:
- Cancer Therapy : Due to its kinase inhibitory properties and antiproliferative effects, it is being explored as a candidate for cancer treatment.
- Cardiovascular Diseases : Its anti-thrombotic properties suggest potential use in preventing thrombus formation in patients at risk for heart attacks or strokes .
Q & A
Q. What are the key structural features and synthesis strategies for this compound?
The compound contains a triazolo-pyrimidine core linked to an azetidine ring with a carboxylic acid group. Synthesis typically involves cyclization reactions, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by functionalization of the pyrimidine and azetidine moieties. For example, triazenylpyrazole precursors (e.g., ethyl 3-azido-pyrazole-4-carboxylate derivatives) can undergo thermal or acid-catalyzed cyclization to form triazole rings . Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to avoid side products like regioisomers. Purification often employs flash chromatography with gradients of cyclohexane/ethyl acetate .
Q. How should stability and storage conditions be determined for this compound?
Stability studies should assess sensitivity to light, humidity, and temperature. For related triazolo-pyrimidine derivatives, storage at –20°C under inert gas (e.g., argon) in airtight containers is recommended to prevent hydrolysis or oxidation. Accelerated stability testing via thermogravimetric analysis (TGA) and HPLC monitoring under stress conditions (e.g., 40°C/75% relative humidity) can identify degradation pathways .
Q. What analytical methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and functional group integrity. For example, the triazole proton appears as a singlet near δ 7.8–8.0 ppm .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while fragmentation patterns identify structural motifs.
- IR : Azide stretches (~2140 cm) and carbonyl bands (~1700 cm) confirm reaction completion .
- XRD : Single-crystal X-ray diffraction resolves ambiguous regiochemistry in triazole-pyrimidine hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Use a Design of Experiments (DoE) approach with variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states to narrow experimental parameters. For example, ICReDD’s workflow combines density functional theory (DFT) and machine learning to identify optimal conditions for triazole formation, reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectral data or unexpected reactivity?
Contradictions often arise from regioisomerism or solvent effects. Comparative analysis using control compounds (e.g., synthesizing both possible regioisomers) and 2D NMR (e.g., NOESY, HSQC) can clarify structural assignments. For reactivity discrepancies, kinetic studies (e.g., variable-temperature NMR) or isotopic labeling may reveal mechanistic nuances .
Q. What strategies address regioselectivity challenges in triazole-pyrimidine synthesis?
Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on pyrimidine precursors favor formation of the 1,4-triazole isomer. Computational modeling of transition states (e.g., using Gaussian or ORCA) can guide substituent selection. Alternatively, directing groups (e.g., carboxylic esters) can bias cyclization pathways .
Q. How can computational modeling enhance synthesis or application studies?
- Reaction Mechanism : DFT calculations (e.g., B3LYP/6-31G*) model azide-alkyne cycloaddition energetics and regioselectivity .
- Solvent Effects : COSMO-RS simulations predict solubility and stability in different solvents.
- Docking Studies : Molecular docking (AutoDock Vina) evaluates potential bioactivity by simulating interactions with target enzymes .
Q. What purification challenges arise with this compound, and how are they mitigated?
The compound’s polar carboxylic acid group complicates separation from byproducts. Techniques include:
- Dry Loading : Adsorbing crude mixtures onto Celite before flash chromatography improves resolution .
- Ion-Exchange Chromatography : Retains acidic impurities while eluting the target compound.
- Recrystallization : Optimizing solvent polarity (e.g., ethyl acetate/hexane) enhances crystal purity .
Methodological Resources
- Experimental Design : Use ICReDD’s integrated computational-experimental framework for reaction optimization .
- Data Analysis : Apply statistical tools (e.g., ANOVA in JMP or R) to interpret DoE results .
- Safety Protocols : Follow advanced lab guidelines (e.g., Chemical Hygiene Plan) for handling azides and corrosive reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
